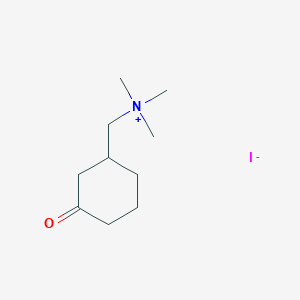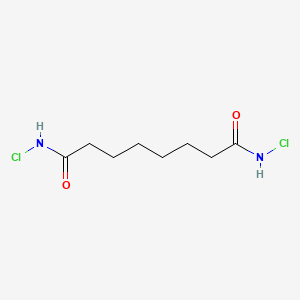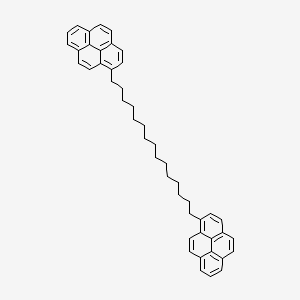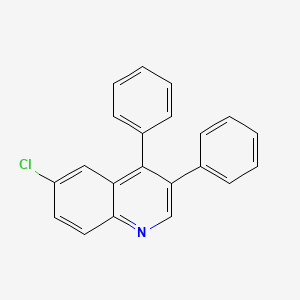
N,N,N-Trimethyl(3-oxocyclohexyl)methanaminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl(3-oxocyclohexyl)methanaminium iodide: is a chemical compound with the molecular formula C10H22INO. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its unique structure, which includes a cyclohexyl ring with a ketone group and a trimethylammonium group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl(3-oxocyclohexyl)methanaminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 3-oxocyclohexylmethanamine with methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The final product is typically obtained in high purity through multiple purification steps, including distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N,N-Trimethyl(3-oxocyclohexyl)methanaminium iodide can undergo oxidation reactions, particularly at the cyclohexyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, which can convert the ketone group to an alcohol.
Substitution: The iodide ion in the compound can be substituted with other nucleophiles, such as chloride or bromide ions, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium chloride or sodium bromide in aqueous or organic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or lactones.
Reduction: Formation of alcohols.
Substitution: Formation of corresponding halide salts.
Applications De Recherche Scientifique
Chemistry: N,N,N-Trimethyl(3-oxocyclohexyl)methanaminium iodide is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase, thereby increasing the reaction rate and yield.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce quaternary ammonium groups into proteins or nucleic acids, which can alter their properties and interactions.
Medicine: The compound has potential applications in drug delivery systems. Its quaternary ammonium group can enhance the solubility and stability of certain drugs, making them more effective in therapeutic applications.
Industry: In industrial applications, this compound is used in the production of surfactants and detergents. Its ability to interact with both hydrophilic and hydrophobic molecules makes it useful in formulations that require emulsification or solubilization.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl(3-oxocyclohexyl)methanaminium iodide involves its ability to interact with various molecular targets through ionic and hydrophobic interactions. The quaternary ammonium group can form ionic bonds with negatively charged molecules, while the cyclohexyl ring can engage in hydrophobic interactions. These interactions can alter the structure and function of target molecules, leading to changes in their biological or chemical activity.
Comparaison Avec Des Composés Similaires
Tetramethylammonium iodide: Similar in structure but lacks the cyclohexyl ring and ketone group.
N,N,N-Trimethyl(4-methylcycloheptyl)methanaminium iodide: Similar structure with a different cycloalkyl group.
N,N,N-Trimethyl(2-methylenecycloheptyl)methanaminium iodide: Contains a methylene group instead of a ketone group.
Uniqueness: N,N,N-Trimethyl(3-oxocyclohexyl)methanaminium iodide is unique due to the presence of the ketone group on the cyclohexyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other quaternary ammonium compounds. The ketone group allows for additional chemical modifications and interactions, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
61471-33-8 |
|---|---|
Formule moléculaire |
C10H20INO |
Poids moléculaire |
297.18 g/mol |
Nom IUPAC |
trimethyl-[(3-oxocyclohexyl)methyl]azanium;iodide |
InChI |
InChI=1S/C10H20NO.HI/c1-11(2,3)8-9-5-4-6-10(12)7-9;/h9H,4-8H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
FUKQHPBSCFYZST-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC1CCCC(=O)C1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B14591244.png)

![Ethyl 3-[2-(cyclohexylamino)ethyl]benzoate;hydrochloride](/img/structure/B14591248.png)



![(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14591284.png)
![N,N-Diethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14591290.png)


![2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane](/img/structure/B14591312.png)
![1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B14591313.png)

![4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14591318.png)
